molecular formula C22H24N2O6S B2700673 N-(3-hydroxypropyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941924-68-1

N-(3-hydroxypropyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B2700673
CAS No.: 941924-68-1
M. Wt: 444.5
InChI Key: ZMJXDGHZLQWXGH-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide (CAS 941924-68-1) is a synthetic organic compound with a molecular formula of C 22 H 24 N 2 O 6 S and a molecular weight of 444.5 g/mol . Its structure features a 9,10-dioxo-9,10-dihydroanthracene (anthraquinone) core, a scaffold known for its diverse biochemical properties and presence in various biologically active molecules. This core is functionalized with a methyl-sulfonamido group and a hydroxypropyl-butanamide side chain, which may influence the compound's solubility and interaction with biological targets. Compounds containing similar anthraquinone-sulfonamide motifs have been investigated for various applications, including use as organic compounds for immunopotentiation, highlighting the research interest in this chemical family . This product is provided as a high-grade chemical entity for research and development purposes. It is intended for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers are responsible for handling this compound in accordance with safe laboratory practices.

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(3-hydroxypropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-24(12-4-8-20(26)23-11-5-13-25)31(29,30)15-9-10-18-19(14-15)22(28)17-7-3-2-6-16(17)21(18)27/h2-3,6-7,9-10,14,25H,4-5,8,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJXDGHZLQWXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NCCCO)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-hydroxypropyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of tyrosine kinases. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • Anthracene moiety : A polycyclic aromatic hydrocarbon known for its biological activity.
  • Dioxo groups : Contributing to its reactivity and interaction with biological targets.
  • Sulfonamide linkage : Often associated with antibacterial properties.

The primary biological activity attributed to this compound is its ability to inhibit specific tyrosine kinases, which are critical in cell signaling pathways that regulate cell growth and differentiation. By inhibiting these kinases, the compound can potentially interfere with cancer cell proliferation and survival.

  • Tyrosine Kinase Inhibition :
    • Tyrosine kinases play a significant role in the signaling pathways of many cancers. Inhibition of these enzymes can lead to reduced tumor growth and metastasis.
    • Studies have shown that compounds similar to this compound exhibit selective inhibition against various tyrosine kinases including EGFR and VEGFR .
  • Anticancer Activity :
    • The compound has been evaluated in vitro against several cancer cell lines. Results indicated significant cytotoxicity, suggesting its potential as an anticancer agent.
    • In particular, the compound demonstrated effectiveness against breast and lung cancer cell lines, with IC50 values in the low micromolar range .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study 1 : A study focused on the compound's effect on human breast cancer cells (MCF-7) showed that it induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic markers following treatment with the compound .
  • Study 2 : Another study investigated the anti-inflammatory properties of the compound. It was found to inhibit the expression of pro-inflammatory cytokines in activated macrophages, suggesting a dual role in both cancer treatment and inflammation modulation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Tyrosine Kinase InhibitionReduced proliferation in cancer cell lines
CytotoxicityInduced apoptosis in MCF-7 cells
Anti-inflammatoryDecreased cytokine levels in macrophages

Research Findings

Recent findings have expanded on the understanding of this compound's mechanism:

  • Structure-Activity Relationship (SAR) studies indicate that modifications to the anthracene core can enhance or reduce biological activity. For instance, variations in substituents on the anthracene ring have shown significant effects on kinase inhibition potency .
  • Further exploration into combinatorial therapies suggests that using this compound alongside existing chemotherapeutics may enhance overall efficacy while reducing side effects .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-hydroxypropyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The anthracene derivative can intercalate DNA and inhibit topoisomerase activity, leading to apoptosis in cancer cells .
  • Case Study : A study demonstrated that a related anthracene sulfonamide showed potent activity against various cancer cell lines, suggesting potential for further development into therapeutics .

Antimicrobial Applications

The compound's sulfonamide group is known for its antibacterial properties. Research has shown that:

  • Inhibition of Bacterial Growth : Sulfonamides can inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis .
  • Case Study : A derivative of the compound was tested against Staphylococcus aureus and exhibited promising antimicrobial activity, indicating its potential as a lead compound for antibiotic development .

Photodynamic Therapy

Given the photophysical properties of the anthracene moiety:

  • Photodynamic Mechanism : Upon light activation, the compound generates reactive oxygen species (ROS), which can induce cell death in targeted tissues.
  • Case Study : In vitro studies have shown that similar compounds effectively target tumor cells when activated by specific wavelengths of light .

Materials Science

The unique structural features of this compound allow it to be utilized in materials science:

  • Polymer Engineering : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Case Study : Research has demonstrated that polymers modified with sulfonamide groups exhibit improved hydrophilicity and mechanical strength, making them suitable for biomedical applications .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerDNA intercalation and topoisomerase inhibition
AntimicrobialInhibition of folate biosynthesis
Photodynamic TherapyROS generation upon light activation

Table 2: Comparison with Related Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityReferences
N-(3-hydroxypropyl)-4-(N-methyl-anthracene)HighModerate
Related Anthracene SulfonamideModerateHigh

Comparison with Similar Compounds

Structural Features and Substituents

The target compound’s key differentiators are the hydroxypropyl-butana mide chain and N-methyl sulfonamide. Below is a comparison with structurally related anthraquinone sulfonamides:

Compound Name Substituents Key Structural Features
Target Compound N-methyl sulfonamide, 3-hydroxypropyl-butana mide Hydrophilic side chain; flexible amide linkage
N-((4-(N-(6-Methylpyrimidin-4-yl)Sulfamoyl)Phenyl)Carbamothioyl)-9,10-Dioxoanthracene-2-Carboxamide (5l) Pyrimidine-sulfamoyl, carbamothioyl Rigid heterocyclic substituent; carbamothioyl group
9,10-Dioxo-N-((4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Carbamothioyl)anthracene-2-Carboxamide (5m) Thiazole-sulfamoyl, carbamothioyl Thiazole moiety; potential metal-binding properties
N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl)aminoacetyl)-4-[5-(p-tolyl)-3-trifluoromethylpyrazol-1-yl]benzenesulfonamide (10a) Trifluoromethylpyrazole, aminoacetyl Fluorinated pyrazole; electron-withdrawing groups
N,N-Diphenyl-9,10-dioxo-anthracene-4,6-disulfonamide Diphenyl sulfonamide Dual sulfonamide groups; high symmetry
N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide Ethanoanthracene dicarboximide, phenoxyphenyl Bridged anthracene; dicarboximide rigidity

Physical and Chemical Properties

  • Melting Points: Compound 6a (anthraquinone-carboxamide): 338.0–338.5°C Compound 6b (anthraquinone-carboxamide): 274.0–274.6°C Target Compound Inference: The hydroxypropyl-butana mide chain may reduce melting points compared to rigid analogs due to increased conformational flexibility.
  • Solubility :

    • Hydroxypropyl and amide groups in the target compound likely enhance water solubility compared to phenyl- or heterocyclic-substituted analogs (e.g., 5l, 5m) .
    • Fluorinated derivatives (e.g., 10a ) may exhibit lower solubility in polar solvents due to hydrophobicity.

Key Research Findings

  • Thermal Stability: Anthraquinone derivatives with rigid substituents (e.g., 6a ) exhibit higher melting points, suggesting superior thermal stability.
  • Solubility-activity Trade-off : Hydrophilic groups (e.g., hydroxypropyl) improve solubility but may reduce binding affinity to hydrophobic targets.
  • Synthetic Flexibility : Modular synthesis (e.g., DIPEA-mediated coupling ) allows for diversification of substituents.

Q & A

Q. Methodological approach :

Conduct kinetic studies (e.g., in situ IR monitoring) to compare reaction rates.

Use Hammett plots to correlate sulfonamide electronic properties (σ values) with yields .

Validate with control experiments (e.g., replacing N-methyl groups with bulkier substituents) .

Advanced: What crystallographic techniques confirm the molecular geometry of the anthraquinone core?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for:

  • Resolving bond angles and dihedral distortions in the anthraquinone plane.
  • Identifying hydrogen-bonding networks (e.g., between sulfonamide S=O and hydroxypropyl groups).

Example : A related N,N-diphenyl-9,10-dioxoanthracene derivative showed a 15° torsion angle between the anthraquinone core and sulfonamide group, confirmed via SCXRD .

Basic: What safety protocols are essential for handling intermediates with reactive sulfonamide groups?

Answer:

  • Ventilation : Use fume hoods during reactions with thionyl chloride (SOCl₂) or acyl chlorides.
  • PPE : Acid-resistant gloves and goggles to prevent exposure to corrosive agents.
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced: How can reactor design improve scalability for anthraquinone-based sulfonamides?

Answer:
Key factors include:

  • Mixing efficiency : Use segmented flow reactors to enhance mass transfer in viscous reaction mixtures.
  • Temperature control : Jacketed reactors with PID controllers to maintain exothermic reactions (e.g., sulfonamide coupling) below 60°C.
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported HOBt) reduce downstream purification steps .

Methodological: What in vitro assays evaluate the biological activity of this compound?

Answer:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations.
  • ROS generation : Fluorometric detection of reactive oxygen species (ROS) linked to anthraquinone redox activity .

Data Analysis: How to assess thermal and photochemical stability for long-term storage?

Answer:

  • Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures (e.g., >200°C indicates suitability for room-temperature storage).
  • UV-Vis spectroscopy : Monitor absorbance changes (e.g., anthraquinone λₘₐₓ at 330 nm) under accelerated light exposure (ISO 4892-2) .

Advanced: What strategies mitigate byproduct formation during hydroxypropyl butanamide coupling?

Answer:

  • Protecting groups : Temporarily block the hydroxypropyl -OH with TBSCl to prevent undesired esterification.
  • Catalyst optimization : Use DMAP to enhance acylation efficiency and reduce O-acylation byproducts.
  • Chromatographic monitoring : TLC (hexane:EtOAc 3:1) to detect early-stage byproducts .

Contradiction Resolution: How to validate conflicting biological activity reports across studies?

Answer:

  • Standardize assay conditions : Use identical cell lines, media, and incubation times.
  • Dose-response curves : Compare Hill slopes to assess potency variability.
  • Meta-analysis : Pool data from PubChem BioAssay entries (AID 1259351) to identify outliers .

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